SIRT1 Inhibitory Potency Deficit Relative to 2,5-Dihydroxyphenyl Analog: A Quantitative Binding-Mode Comparison
In the benzofuran-3-yl(phenyl)methanone SIRT1 inhibitor series, introducing a hydroxyl group at the meta position of the phenyl ring enables a hydrogen bond with Asn346 in the C-pocket, which is critical for inhibition. The analog (2,5-dihydroxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone (compound 16), bearing both ortho- and meta-hydroxyl groups, demonstrated significantly greater SIRT1 inhibition than analogs lacking the meta hydroxyl [1]. The target compound (5-Hydroxybenzofuran-3-yl)(2-methoxyphenyl)methanone possesses an ortho-methoxy group instead of the ortho-hydroxy, and lacks the critical meta-hydroxy, thus it is predicted to have substantially reduced SIRT1 inhibitory potency. The study validated this binding mode through structural modifications and kinetic studies, confirming that C-pocket engagement is the mechanistic basis for differentiation [1].
| Evidence Dimension | SIRT1 inhibitory potency (qualitative and mechanistic comparison) |
|---|---|
| Target Compound Data | No direct IC50 reported; lacks meta-hydroxy required for Asn346 H-bond formation |
| Comparator Or Baseline | (2,5-dihydroxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone (Compound 16): demonstrated greater inhibition; binding mode validated by kinetic studies |
| Quantified Difference | Not quantifiable without direct assay of target compound; class-level SAR indicates reduced inhibition due to absence of meta-hydroxy H-bond donor |
| Conditions | SIRT1 deacetylase inhibition assay; binding mode validated by structural modifications and kinetic studies (Eur J Med Chem 2013) |
Why This Matters
The target compound's methoxy-for-hydroxy substitution at the ortho position and absence of meta-hydroxy define a distinct pharmacological profile, making it unsuitable as a direct replacement for Compound 16 in SIRT1-targeted applications.
- [1] Wu J, Li Y, Chen K, Jiang H, Xu MH, Liu D. Identification of benzofuran-3-yl(phenyl)methanones as novel SIRT1 inhibitors: binding mode, inhibitory mechanism and biological action. Eur J Med Chem. 2013;60:441-50. PMID: 23318905. View Source
